Methyl 2-(4-bromophenyl)oxirane-2-carboxylate
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Overview
Description
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C10H9BrO3The presence of a bromophenyl group and a carboxylate ester makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)oxirane-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. This reaction forms a cyclopropane intermediate, which is then oxidized to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Epoxide ring-opening: Acidic or basic conditions can be used, with reagents such as hydrochloric acid, sodium hydroxide, or alcohols.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Epoxide ring-opening: Products include diols, halohydrins, and alkoxyalcohols.
Scientific Research Applications
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)oxirane-2-carboxylate involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions allow it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)oxirane-2-carboxylate
- Methyl 2-(4-fluorophenyl)oxirane-2-carboxylate
- Methyl 2-(4-methylphenyl)oxirane-2-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)oxirane-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens or substituents may not. This makes it a valuable compound for synthetic chemistry and research applications .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)oxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-9(12)10(6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVRESNIKTZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CO1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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